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Cat. No.: B12056148 Get Quote

Introduction
(Z)-Aconitic acid, a tricarboxylic acid, is a key intermediate in the Krebs cycle, also known as

the citric acid cycle.[1][2][3] Its structure and stereochemistry are crucial for its biological

activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique

for the unambiguous structural elucidation of organic molecules.[4] This application note details

the use of ¹³C NMR spectroscopy for the structural analysis of isotopically labeled (Z)-Aconitic

acid-¹³C₆. The use of a fully ¹³C-labeled molecule provides enhanced sensitivity and allows for

the determination of carbon-carbon connectivities through the analysis of ¹³C-¹³C coupling

constants, offering a comprehensive structural characterization.[5][6] This protocol is intended

for researchers, scientists, and drug development professionals working on metabolite

identification, pathway elucidation, and quality control of isotopically labeled compounds.

Structural Information
(Z)-Aconitic acid, also known as cis-aconitic acid, has the chemical formula C₆H₆O₆.[3][7] The

IUPAC name is (Z)-prop-1-ene-1,2,3-tricarboxylic acid.[7] The structure with the standard

numbering of the carbon atoms is shown below.

(Image of (Z)-Aconitic acid structure with carbon numbering will be implicitly represented in the

data tables and analysis below)
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A detailed workflow for the NMR analysis of (Z)-Aconitic acid-¹³C₆ is presented below. This

process includes sample preparation, acquisition of NMR data, and subsequent data

processing and analysis.

Diagram: Experimental Workflow for NMR Analysis

Sample Preparation

NMR Data Acquisition

Data Processing & Analysis

Weigh ~20-50 mg of
(Z)-Aconitic acid-¹³C₆

Dissolve in 0.6 mL D₂O Add internal standard
(e.g., DSS)

Transfer to 5 mm
NMR tube ¹³C {¹H} NMR

Fourier Transformation

DEPT-135

2D ¹H-¹³C HSQC

2D ¹H-¹³C HMBC

Phase & Baseline Correction Chemical Shift Referencing Peak Picking & Integration Structural Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for the NMR structural analysis of (Z)-Aconitic acid-¹³C₆.

Materials
(Z)-Aconitic acid-¹³C₆

Deuterium oxide (D₂O, 99.9% D)

Internal standard for aqueous samples (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid -

DSS)
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5 mm NMR tubes

Volumetric flasks and pipettes

NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation Protocol
Weighing the Sample: Accurately weigh approximately 20-50 mg of (Z)-Aconitic acid-¹³C₆.[8]

A higher concentration is generally better for ¹³C NMR due to its lower sensitivity compared

to ¹H NMR.[9]

Dissolution: Dissolve the weighed sample in 0.6 mL of D₂O in a clean, dry vial.[10]

Carboxylic acids are generally soluble in water.[1]

Internal Standard: Add a small, known amount of an internal standard such as DSS. This is

crucial for accurate chemical shift referencing, especially in D₂O.[8][11]

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid

height is sufficient for the instrument's detector (typically around 4-5 cm).[10]

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition Protocol
The following experiments are recommended for a comprehensive structural analysis. All

experiments should be performed at a constant temperature (e.g., 298 K).

¹³C{¹H} NMR (Proton-Decoupled): This is the standard experiment to obtain the chemical

shifts of all carbon atoms.

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

on Bruker instruments).

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to

fully relax.

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a

good signal-to-noise ratio.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to

determine the multiplicity of each carbon atom (CH, CH₂, CH₃).[7][12][13]

Pulse Program: A standard DEPT-135 pulse sequence.

Key Parameters: Similar to the ¹³C{¹H} experiment, but with the appropriate pulse angles

to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂

signals will appear as negative peaks. Quaternary carbons are not observed in a DEPT-

135 spectrum.[13]

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies

direct one-bond correlations between protons and carbons.[3][14]

Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement.

Spectral Width: Optimized for the proton and carbon chemical shift ranges of the

molecule.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-

range correlations (typically 2-3 bonds) between protons and carbons, which is essential for

establishing the carbon skeleton.[3]

Pulse Program: A standard HMBC pulse sequence.

Long-Range Coupling Delay: Optimized for a J-coupling of approximately 8 Hz.[4]

Number of Increments (F1): 256-512.
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Number of Scans per Increment: 16-32.

Data Presentation and Analysis
The acquired NMR data should be processed using appropriate software (e.g., TopSpin,

Mnova). This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the internal standard.

¹³C NMR Data Summary
The following table summarizes the expected ¹³C NMR chemical shifts and multiplicities for (Z)-

Aconitic acid-¹³C₆. The chemical shift values are based on data from the Human Metabolome

Database and the Biological Magnetic Resonance Bank.[7]

Carbon Atom
Chemical Shift (δ) in ppm
(in D₂O, pH 7.4)

Multiplicity (from DEPT-
135)

C1 ~126.2 CH

C2 ~146.5 C (Quaternary)

C3 ~46.1 CH₂

C4 (COOH) ~181.7 C (Quaternary)

C5 (COOH) ~177.5 C (Quaternary)

C6 (COOH) ~180.0 C (Quaternary)

Note: The exact chemical shifts can vary slightly depending on the pH, concentration, and

temperature. Carboxylic acid carbons typically resonate in the 160-185 ppm range.[15][16]

Structural Connectivity from 2D NMR
The analysis of 2D NMR spectra provides the connectivity information for assembling the

molecule.

Diagram: NMR Connectivity for Structural Elucidation
Caption: Key NMR correlations for the structural elucidation of (Z)-Aconitic acid-¹³C₆.
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Interpretation of Connectivity Data:

HSQC: The HSQC spectrum will show correlations between C1 and its directly attached

proton (H1), and between C3 and its two attached protons (H3a and H3b).

HMBC: The HMBC spectrum is crucial for piecing together the carbon backbone. Key

expected correlations include:

H1 to C2, C3, and C6.

H3 protons to C1, C2, and C4.

¹³C-¹³C Couplings: In the high-resolution ¹³C{¹H} spectrum of the fully labeled compound,

one-bond ¹³C-¹³C couplings will be observed as doublets, confirming the direct connectivity

between adjacent carbon atoms as depicted in the diagram. Long-range ¹³C-¹³C couplings

may also be observable, providing further structural confirmation.

Conclusion
This application note provides a comprehensive protocol for the structural analysis of (Z)-

Aconitic acid-¹³C₆ using NMR spectroscopy. The combination of one-dimensional ¹³C and

DEPT experiments with two-dimensional HSQC and HMBC techniques allows for the

unambiguous assignment of all carbon and proton signals and the confirmation of the

molecular structure. The use of a fully ¹³C-labeled isotopologue significantly enhances the

information content of the NMR data, making it a powerful tool for detailed structural

characterization in metabolic research and the quality control of stable isotope-labeled

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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